Tetrahydrofuran-3-sulfonyl chloride is a type of organoheterocyclic compound . It’s used in the field of organic chemistry, particularly in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
Tetrahydrofuran-3-sulfonyl chloride is an organoheterocyclic compound . It can be used in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
As a sulfonyl chloride compound, it could potentially be used as a chemical intermediate in the synthesis of other compounds . Sulfonyl chlorides are commonly used in organic synthesis due to their reactivity.
Tetrahydrofuran-3-sulfonyl chloride could potentially be used as a reaction medium in the pharmaceutical industry . .
As a sulfonyl chloride compound, it could be used as a reagent in various chemical reactions
Tetrahydrofuran-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S and a molecular weight of approximately 170.61 g/mol. It is characterized by a tetrahydrofuran ring substituted with a sulfonyl chloride group at the 3-position. This compound is notable for its reactive sulfonyl chloride functional group, which makes it useful in various chemical transformations and applications.
Tetrahydrofuran-3-sulfonyl chloride is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .
These reactions highlight its utility in synthetic organic chemistry.
Tetrahydrofuran-3-sulfonyl chloride can be synthesized through various methods:
These methods leverage the reactivity of tetrahydrofuran and related compounds to produce tetrahydrofuran-3-sulfonyl chloride efficiently.
Tetrahydrofuran-3-sulfonyl chloride has several important applications:
These applications underscore its significance in both academic research and industrial settings.
Interaction studies involving tetrahydrofuran-3-sulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that:
Such interactions illustrate its versatility as a reagent in organic synthesis.
Tetrahydrofuran-3-sulfonyl chloride shares structural features with several similar compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Functional Groups | Unique Features |
---|---|---|---|
Tetrahydrofuran-2-sulfonyl chloride | C₄H₇ClO₃S | Sulfonyl chloride | Different position of sulfonyl group (2-position) |
Tetrahydrofuran-4-sulfonyl chloride | C₄H₇ClO₃S | Sulfonyl chloride | Different position of sulfonyl group (4-position) |
Benzene sulfonyl chloride | C₆H₅ClO₂S | Sulfonyl chloride | Aromatic ring structure; broader applications |
The unique positioning of the sulfonyl group in tetrahydrofuran-3-sulfonyl chloride distinguishes it from other similar compounds, affecting its reactivity and potential applications in synthetic chemistry.